![molecular formula C19H24N2O B14317899 Bis{2-[(dimethylamino)methyl]phenyl}methanone CAS No. 108346-80-1](/img/structure/B14317899.png)
Bis{2-[(dimethylamino)methyl]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{2-[(dimethylamino)methyl]phenyl}methanone, also known as Michler’s ketone, is an organic compound with the formula C17H20N2O. It is a colorless solid that is used as an intermediate in the production of dyes and pigments. This compound is particularly notable for its role in the synthesis of various dyes, including methyl violet and crystal violet .
Preparation Methods
The synthesis of Bis{2-[(dimethylamino)methyl]phenyl}methanone typically involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene. The reaction can be represented as follows :
[ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]
In industrial settings, the production methods are similar but scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Bis{2-[(dimethylamino)methyl]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of electron-donating dimethylamino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Bis{2-[(dimethylamino)methyl]phenyl}methanone has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in photochemical reactions due to its strong absorption properties.
Biology: It serves as a fluorescent dye in biological staining techniques.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is a key intermediate in the production of dyes and pigments for textiles, paper, and leather
Mechanism of Action
The mechanism by which Bis{2-[(dimethylamino)methyl]phenyl}methanone exerts its effects is primarily through its role as a photosensitizer. It absorbs light energy and transfers it to other molecules, initiating photochemical reactions. This property is utilized in various applications, including the synthesis of complex organic compounds and the development of photodynamic therapy agents .
Comparison with Similar Compounds
Bis{2-[(dimethylamino)methyl]phenyl}methanone is unique due to its strong electron-donating dimethylamino groups, which enhance its reactivity in electrophilic substitution reactions. Similar compounds include:
Benzophenone: Lacks the dimethylamino groups, making it less reactive in certain reactions.
4,4’-Bis(dimethylamino)benzophenone: Similar structure but with different substitution patterns, affecting its reactivity and applications
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
108346-80-1 |
|---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
bis[2-[(dimethylamino)methyl]phenyl]methanone |
InChI |
InChI=1S/C19H24N2O/c1-20(2)13-15-9-5-7-11-17(15)19(22)18-12-8-6-10-16(18)14-21(3)4/h5-12H,13-14H2,1-4H3 |
InChI Key |
NNOMRSXMHKBSML-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


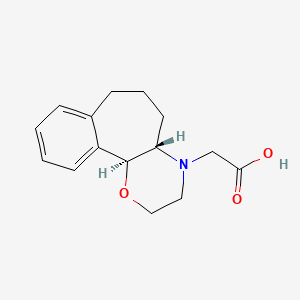
![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)

![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
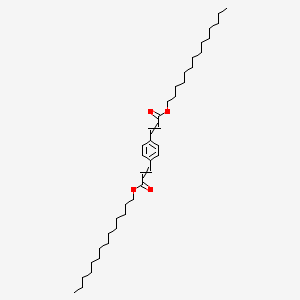
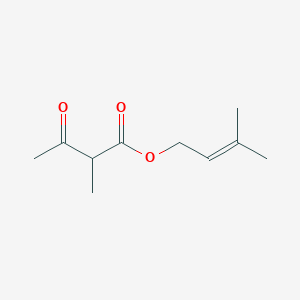
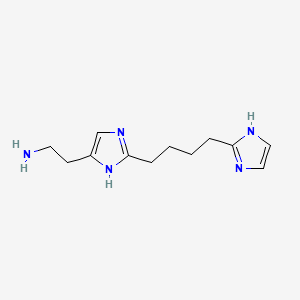
![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)
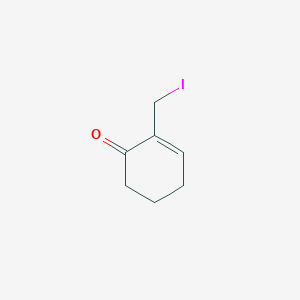
![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)
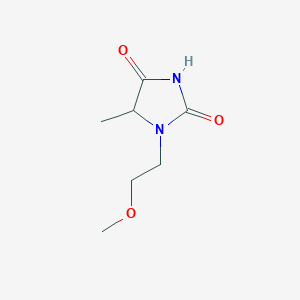

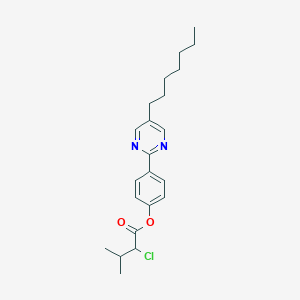
![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)
